molecular formula C13H15NO3S2 B2902694 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide CAS No. 2034491-63-7

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide

Cat. No. B2902694
CAS RN: 2034491-63-7
M. Wt: 297.39
InChI Key: GZOGEWQWNNBODQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide, also known as HTMT-2MA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide is not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. It has been shown to increase the levels of various antioxidant enzymes, including superoxide dismutase and catalase, which help to protect the brain from oxidative damage. N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide has also been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide has been found to have several biochemical and physiological effects on the body. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which play a crucial role in mood regulation and cognitive function. N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide has also been found to reduce the levels of stress hormones, such as cortisol, which can have a detrimental effect on the body if present in high levels.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide in lab experiments is its potent neuroprotective effects. It has been shown to protect the brain from oxidative damage and reduce inflammation, making it an ideal candidate for studying neurodegenerative diseases. However, one of the limitations of using N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide is its relatively high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for the study of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide. One of the primary areas of interest is in the development of novel therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide has been shown to have potent neuroprotective effects, making it an ideal candidate for the development of new drugs. Additionally, further studies are needed to understand the exact mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide and its potential applications in other fields of scientific research.
In conclusion, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit potent neuroprotective effects, reduce inflammation, and enhance cognitive function. While there are some limitations to its use in lab experiments, the future directions for the study of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide are promising, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide involves the reaction of 2-hydroxyethyl-2-thiophen-2-yl-2-thiophen-3-yl acetate with methoxyamine hydrochloride in the presence of a base. The resulting product is purified using column chromatography to obtain pure N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of neuroscience, where it has been found to have a significant impact on the central nervous system. N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to enhance memory and learning abilities in animal models.

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-17-7-12(15)14-9-13(16,10-4-6-18-8-10)11-3-2-5-19-11/h2-6,8,16H,7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOGEWQWNNBODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide

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